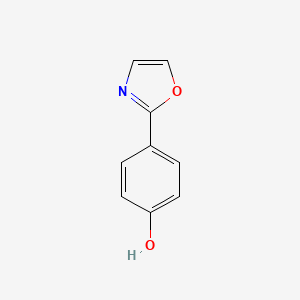

4-(Oxazol-2-yl)phenol

説明

Overview of Oxazole-Containing Heterocycles in Contemporary Chemical Research

Oxazoles are a class of five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in the ring. evitachem.comresearchgate.net These structures are of significant interest in medicinal chemistry, agriculture, and materials science due to their diverse biological and chemical properties. chemsrc.comworktribe.com The oxazole (B20620) ring is a key structural motif in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. chemsrc.comworktribe.com In chemical synthesis, oxazoles serve as versatile intermediates for the construction of more complex molecules and are integral components of many approved pharmaceutical agents. evitachem.comworktribe.comnih.gov The arrangement of heteroatoms in the oxazole ring influences its electronic properties and reactivity, making it a valuable scaffold for designing new functional molecules. evitachem.com

Structure

3D Structure

特性

IUPAC Name |

4-(1,3-oxazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJNWMLZBDCDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499247 | |

| Record name | 4-(1,3-Oxazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68535-56-8 | |

| Record name | 4-(1,3-Oxazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 4 Oxazol 2 Yl Phenol

Common Synthetic Routes

The synthesis of 4-(Oxazol-2-yl)phenol can be achieved through several established methods for oxazole (B20620) ring formation. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

A prominent and efficient method for preparing this compound is the Van Leusen oxazole synthesis. researchgate.net This reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). bldpharm.com For the synthesis of the target compound, 4-hydroxybenzaldehyde (B117250) is reacted with TosMIC in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as methanol. researchgate.net The reaction proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates the tosyl group to yield the aromatic oxazole ring. bldpharm.com This method is valued for its relatively mild conditions and good yields.

Other general methods for oxazole synthesis can also be adapted for the preparation of this compound. These include:

Robinson-Gabriel Synthesis : This method involves the cyclodehydration of α-acylaminoketones. smolecule.com While a classic method, it may require harsher conditions.

Reaction of α-haloketones with amides : This approach, also known as the Bredereck reaction, is another viable route to substituted oxazoles. worktribe.com

From Carboxylic Acids and 2-Amino Alcohols : A common route for similar benzoxazoles involves the condensation of a carboxylic acid with a 2-amino alcohol, often promoted by dehydrating agents or under high temperatures. A related synthesis for 4-(Benzo[d]oxazol-2-yl)phenol involves the reaction of o-aminophenol with p-hydroxybenzaldehyde. ias.ac.in

Purification and Characterization

Following synthesis, this compound is typically purified using chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method, with the eluent system often consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. researchgate.netias.ac.in The progress of the purification can be monitored by thin-layer chromatography (TLC). mdpi.com

The structure of this compound is confirmed using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum, the aromatic protons of the phenol (B47542) ring and the protons of the oxazole ring would appear in the aromatic region (typically δ 6.8–8.2 ppm). The phenolic hydroxyl proton would give a characteristic signal that can vary in position depending on the solvent and concentration.

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the phenolic O-H stretch (around 3400-3200 cm⁻¹), the C=N stretching vibration of the oxazole ring (around 1650 cm⁻¹), and C-O stretching vibrations.

Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound. For this compound (C₉H₇NO₂), the expected molecular ion peak would be at an m/z corresponding to its molecular weight (161.16 g/mol ). nih.gov

Medicinal Chemistry and Biological Activity of 4 Oxazol 2 Yl Phenol Derivatives

Enzyme Inhibition Studies

Derivatives based on the oxazolyl-phenol scaffold have been investigated for their ability to inhibit several key enzyme families implicated in a range of diseases, from cancer to neurodegenerative disorders. The following sections detail the research findings concerning their activity as inhibitors of histone deacetylases, lysine (B10760008) demethylases, and acetylcholinesterase.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. Their dysregulation is linked to the development of cancer, making them a prime target for anticancer drug development. The 2-(oxazol-2-yl)phenol moiety has been identified as a novel and promising scaffold for the design of potent HDAC inhibitors (HDACis). nih.gov

Research has demonstrated that derivatives of 2-(oxazol-2-yl)phenol exhibit selective inhibitory activity against specific HDAC isoforms. researchgate.net In particular, these compounds have shown potent inhibition of HDAC1, a Class I enzyme, and HDAC6 and HDAC10, which belong to the Class IIb subgroup. nih.govresearchgate.netnih.gov This selectivity is a desirable trait in drug design, as it may lead to more targeted therapeutic effects and potentially fewer side effects compared to pan-HDAC inhibitors that block the activity of all or most HDAC isoforms. nih.gov One study reported that these derivatives could be classified as having group-specific inhibitory selectivity for HDACs 1, 6, and 10. tandfonline.com

HDACs are zinc-dependent enzymes that require a zinc ion for their catalytic function. nih.gov A key feature of many HDAC inhibitors is a zinc-binding group (ZBG) that chelates this essential zinc ion in the enzyme's active site, thereby blocking its function. The 2-(oxazol-2-yl)phenol moiety has been identified as a novel ZBG. nih.govresearchgate.net Molecular modeling studies have revealed that this scaffold's zinc-binding pattern is similar to that of benzamide-based HDAC inhibitors. nih.govresearchgate.net This finding establishes the 2-(oxazol-2-yl)phenol structure as a promising candidate for the development of new classes of HDAC inhibitory drugs. nih.govtandfonline.com

Structure-activity relationship (SAR) studies explore how modifications to a chemical structure affect its biological activity. For 2-(oxazol-2-yl)phenol derivatives, SAR studies have provided insights into the features necessary for potent HDAC inhibition. The hydroxyl group of the phenol (B47542) ring and the oxazole (B20620) ring itself are considered critical for activity. nih.gov Substituents on the phenolic ring can significantly enhance or diminish the inhibitory potency against specific targets.

One synthesized analogue, referred to as compound 10 in a study, demonstrated significant activity, with an IC50 value of 7.5 μM in the MV-4-11 leukemia cell line. researchgate.net This compound was shown to induce the acetylation of histone H3 lysine 9 (H3K9) and the expression of the cell cycle inhibitor p21Waf1/CIP1 to a degree comparable to the well-known HDAC inhibitor SAHA (Vorinostat). nih.govresearchgate.net

| Compound | Target/Assay | Activity | Source |

|---|---|---|---|

| Compound 10 (2-(oxazol-2-yl)phenol derivative) | MV-4-11 leukemia cell line | IC50 = 7.5 μM | researchgate.net |

| 2-(oxazol-2-yl)phenol derivatives | HDAC1, HDAC6, HDAC10 | Potent inhibitory activities | nih.gov |

Lysine Demethylase (JMJD3) Inhibition

Lysine demethylases (KDMs) are another class of epigenetic-modifying enzymes. JMJD3, a member of the KDM6 subfamily, specifically removes methyl groups from lysine 27 on histone H3 (H3K27), a key mark in gene regulation. nih.gov Overexpression of JMJD3 is associated with various cancers and inflammatory conditions, making it an attractive therapeutic target. nih.gov

Through a virtual fragment screening approach, the 2-benzoxazol-2-yl-phenol scaffold was identified as a new hit for the development of JMJD3 inhibitors. nih.gov A series of compounds based on this scaffold were synthesized and evaluated for their inhibitory activity. Among them, one compound stood out for its potent inhibition of JMJD3. nih.gov

The most active compound from the series, compound 8, exhibited a half-maximal inhibitory concentration (IC50) of 1.22 ± 0.22 μM. nih.gov Other analogues in the series also showed moderate inhibitory effects on the enzyme's activity. nih.gov Furthermore, compound 8 was found to induce cell cycle arrest in the S-phase in A375 melanoma cells, highlighting its potential as an anticancer agent. nih.gov

| Compound | Target Enzyme | Inhibitory Activity | Source |

|---|---|---|---|

| Compound 8 (2-benzoxazol-2-yl-phenol derivative) | JMJD3 | IC50 = 1.22 ± 0.22 μM | nih.gov |

| Compound 9 (2-benzoxazol-2-yl-phenol derivative) | JMJD3 | 27% inhibition (at 25 µM) | nih.gov |

| Compound 10 (2-benzoxazol-2-yl-phenol derivative) | JMJD3 | 20% inhibition (at 25 µM) | nih.gov |

Acetylcholinesterase (AChE) Inhibition Potential

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Inhibiting AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases acetylcholine levels in the brain, which are depleted in the disease. nih.gov Various heterocyclic structures, including those containing oxazole and benzoxazole (B165842) rings, have been explored as potential AChE inhibitors. mdpi.comnih.gov

Research into benzoxazole derivatives has shown promise in this area. For example, compounds described as 4-Amino-2-benzooxazol-2-yl-6-methyl-phenol have been investigated for their potential to inhibit AChE. In one study, certain benzoxazole derivatives demonstrated strong inhibition of acetylcholinesterase, with IC50 values significantly lower than those of standard drugs.

More complex hybrid molecules incorporating the oxazole or benzoxazole scaffold have also been synthesized and tested. A study on benzoxazole-oxadiazole derivatives identified several compounds with moderate to good inhibitory potential against both AChE and butyrylcholinesterase (BuChE). nih.gov Notably, some of these analogues were found to be more potent than the standard drug Donepezil. nih.gov Another series of benzimidazole-based oxazole analogues also yielded potent dual inhibitors of AChE and BuChE. mdpi.com

| Compound Series | Target Enzyme | Activity Range (IC50) | Source |

|---|---|---|---|

| Benzoxazole-Oxadiazole Analogues | AChE | 5.80 ± 2.18 to 40.80 ± 5.90 µM | nih.gov |

| Benzoxazole-Oxadiazole Analogues | BuChE | 7.20 ± 2.30 to 42.60 ± 6.10 µM | nih.gov |

| Benzimidazole-based Oxazole Analogues | AChE | 0.10 ± 0.050 to 12.60 ± 0.30 µM | mdpi.com |

| Benzimidazole-based Oxazole Analogues | BuChE | 0.20 ± 0.050 to 16.30 ± 0.30 µM | mdpi.com |

Tyrosinase Inhibitory Activity and Melanin (B1238610) Biosynthesis Modulation

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, the development of tyrosinase inhibitors is a significant area of research in dermatology and cosmetics. nih.gov

Derivatives of 4-(Oxazol-2-yl)phenol have been investigated as potential tyrosinase inhibitors. The phenolic hydroxyl group is a crucial feature for this activity, often acting as a competitor to the natural substrate of tyrosinase, L-tyrosine. The oxazole ring also plays a vital role in the molecule's inhibitory potential. derpharmachemica.comresearchgate.net Studies have shown that substitutions on both the C-2 and C-4 positions of the oxazole ring are critical for tyrosinase inhibitory activity. derpharmachemica.comresearchgate.net For instance, the presence of a cinnamoyl residue at the C-4 position of the oxazolone (B7731731) moiety has been found to be important for this activity. researchgate.net

Research has demonstrated that certain phenolic compounds containing a 2-phenylbenzo[d]oxazole scaffold, which is structurally related to this compound, exhibit potent tyrosinase inhibitory activity. nih.govmdpi.com For example, compounds with a resorcinol (B1680541) structure have shown significantly stronger inhibition of mushroom tyrosinase than the standard inhibitor, kojic acid. nih.govmdpi.com One such compound displayed a nanomolar IC50 value of 0.51 μM. nih.govmdpi.com These compounds were also found to effectively inhibit melanin production in B16F10 cells without showing cytotoxicity, making them promising candidates for skin-lightening applications. nih.gov

The mechanism of inhibition is believed to involve the interaction of the phenolic hydroxyl group with the active site of the tyrosinase enzyme. The planarity of the oxazole ring and its ability to participate in π-π stacking interactions can further enhance binding to the enzyme.

Anticancer Research and Cytotoxic Mechanisms

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, including this compound derivatives. These compounds have demonstrated promising cytotoxic effects against several cancer cell lines through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation. nih.govtandfonline.comnih.gov

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells.

Several studies have shown that derivatives of this compound can trigger apoptosis in various cancer cell lines. nih.govtandfonline.comnih.gov For example, a novel benzothiazole (B30560) derivative containing an oxazole moiety, PB11, was found to be highly cytotoxic to U87 glioblastoma and HeLa cervix cancer cells, with IC50 values below 50 nM. nih.gov This compound induced classic apoptotic features such as DNA fragmentation and nuclear condensation. nih.gov Mechanistic studies revealed that PB11 treatment led to the upregulation of caspase-3 and cytochrome-c levels while downregulating the PI3K/AKT signaling pathway, a key survival pathway in many cancers. nih.gov

Similarly, certain benzoxazole derivatives have been shown to induce apoptosis in HepG2 cells. tandfonline.com One such compound arrested the cell cycle at the Pre-G1 phase and induced apoptosis in a dose-dependent manner, which was associated with an increase in caspase-3 levels. tandfonline.com The induction of apoptosis by these compounds highlights their potential as effective anticancer agents.

Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell division. Disrupting the cell cycle is a common strategy in cancer therapy to prevent the uncontrolled proliferation of cancer cells.

Derivatives of this compound have been shown to cause cell cycle arrest at different phases in various cancer cell lines. nih.govresearchgate.netnih.gov For instance, certain 4-phenoxy-phenyl isoxazoles, which share structural similarities with the target compounds, were found to arrest the cell cycle at the G0/G1 phase in MDA-MB-231 breast cancer cells. nih.gov This arrest was accompanied by a decrease in the percentage of cells in the S and G2/M phases. nih.gov

In another study, a benzoxazole derivative was found to induce cell cycle arrest in the S-phase in A375 melanoma cells. nih.gov Flow cytometry analysis revealed that treatment with this compound led to a dose-dependent increase in the S-phase cell population. nih.gov Some phenanthrotriazine derivatives containing arylidene hydrazone moieties have been reported to cause cell cycle arrest in the G0/G1 phase in MCF-7 cells. brieflands.com The ability of these compounds to halt the cell cycle at critical checkpoints underscores their antiproliferative potential.

Anti-Proliferative Activity Evaluation

The anti-proliferative activity of this compound derivatives has been evaluated against a wide range of human cancer cell lines. These studies have consistently demonstrated the potent growth-inhibitory effects of these compounds.

For example, a series of 4-phenoxy-phenyl isoxazoles exhibited significant anti-proliferative activity against A549 (lung), HepG2 (liver), and MDA-MB-231 (breast) cancer cell lines. nih.gov One of the most potent compounds, 6l, displayed IC50 values of 0.22 µM, 0.26 µM, and 0.21 µM against these cell lines, respectively. nih.gov

In another study, newly synthesized benzoxazole derivatives were evaluated for their anti-proliferative activities against MCF-7 (breast) and HepG2 (liver) cancer cell lines. tandfonline.com Several compounds showed potent inhibitory activity, with IC50 values in the low micromolar range. tandfonline.com For instance, compound 14b exhibited IC50 values of 4.75 µM and 4.61 µM against MCF-7 and HepG2 cells, respectively. tandfonline.com Similarly, oxazole natural products and their synthetic analogs have shown selective antiproliferative activity against MDA-MB-453, a model of the luminal androgen receptor subtype of triple-negative breast cancer. nih.gov

The anti-proliferative effects of these compounds are often attributed to their ability to inhibit key enzymes or signaling pathways involved in cancer cell growth and survival.

Antimicrobial Spectrum and Efficacy

In an era of increasing antimicrobial resistance, the discovery of new antimicrobial agents is of paramount importance. Derivatives of this compound have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. mdpi.com

Antibacterial Activity against Pathogenic Strains

Numerous studies have demonstrated the antibacterial activity of this compound derivatives against a variety of pathogenic bacterial strains, including both Gram-positive and Gram-negative bacteria. mdpi.comnih.govfrontiersin.org

Synthetic benzoxazole derivatives have shown a wide spectrum of antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). mdpi.comnih.gov The substituents at the 2- and 5-positions of the benzoxazole core have been found to be critical for their activity. mdpi.com For example, a benzoxazole derivative with a 4-(piperidinethoxy)phenyl unit at position 2 showed significant activity against P. aeruginosa (MIC = 0.25 μg/mL) and Enterococcus faecalis (MIC = 0.5 μg/mL). mdpi.com

In another study, a series of 1,3,4-oxadiazole (B1194373) derivatives containing a 4-hydroxyphenyl moiety exhibited promising antibacterial activity. nih.gov Specifically, a 5-methyl-1,3,4-oxadiazole derivative showed activity against all tested bacterial strains with a MIC of 25 μg/mL. nih.gov Some oxazole-based compounds have also shown activity against Staphylococcus epidermidis. researchgate.net

The mechanism of antibacterial action is thought to involve the inhibition of essential microbial enzymes or disruption of the bacterial cell membrane. The lipophilicity and electronic properties of the substituents on the oxazole and phenol rings play a significant role in determining the antibacterial potency.

Antifungal Activity Assessment

Derivatives of this compound and related oxazole-containing structures have been the subject of extensive research to evaluate their potential as antifungal agents. These compounds have been tested against a variety of pathogenic fungi, often showing promising activity.

A study on benzoxazole derivatives demonstrated that their antifungal efficacy is influenced by the specific substitutions on the core structure. For instance, in a series of synthesized benzoxazoles, compound 1 (MICca = 0.34 × 10−3 µM) was identified as the most effective against Candida albicans, while compound 19 (MICan = 2.40 × 10−3 µM) was most potent against Aspergillus niger. nih.gov The activity of these compounds was found to be comparable to the standard antifungal drug, fluconazole. nih.gov Another series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives also showed dose-dependent antifungal activity. tandfonline.com

Similarly, research into 3-(2-benzoxazol-5-yl)alanine derivatives revealed that nearly half of the 41 compounds studied exhibited antifungal properties, including against the pathogenic C. albicans. nih.gov Sixteen of these compounds were active against Pichia pastoris, with some showing significantly lower Minimum Inhibitory Concentration (MIC) values compared to their antibacterial activity. nih.gov The selective nature of this antifungal action highlights the potential for developing targeted therapies. nih.gov

In another investigation, a series of 1,3,4-oxadiazole derivatives, structurally related to oxazoles, were assessed for their ability to inhibit maize diseases caused by fungi. frontiersin.org Compound 5k from this series displayed significant inhibitory rates of 50.93%, 59.23%, and 70.56% against Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum, respectively, at a concentration of 50 μg/mL. frontiersin.org The EC50 value of compound 5k against E. turcicum was 32.25 μg/mL, which was superior to the commercial fungicide carbendazim (B180503) (102.83 μg/mL). frontiersin.org

The table below summarizes the antifungal activity of selected oxazole and benzoxazole derivatives from various studies.

| Compound/Derivative Type | Fungal Strain(s) | Activity Measurement (MIC/EC50/Inhibition %) | Source(s) |

| Benzoxazole derivative 1 | Candida albicans | MIC = 0.34 × 10−3 µM | nih.gov |

| Benzoxazole derivative 19 | Aspergillus niger | MIC = 2.40 × 10−3 µM | nih.gov |

| 1,3,4-Oxadiazole derivative 5k | Exserohilum turcicum | EC50 = 32.25 µg/mL | frontiersin.org |

| 1,3,4-Oxadiazole derivative 5k | Rhizoctonia solani, Gibberella zeae | 50.93% & 59.23% inhibition at 50 µg/mL | frontiersin.org |

| 3-(2-Benzoxazol-5-yl)alanine derivatives (16 compounds) | Pichia pastoris | Active, with varying MIC values | nih.gov |

| N-(2-(pyridin-2-yl)benzo[d]oxazol-5-yl)benzamide derivative 4ah | Mycosphaerella melonis | 76.4% inhibition | mdpi.com |

| 2-(Cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | Candida albicans | MIC = 0.063 mg/mL | mdpi.com |

Mechanisms of Microbial Cell Disruption

The antifungal activity of this compound derivatives and related compounds is attributed to several mechanisms that disrupt essential fungal cellular processes. One primary mode of action involves the disruption of the fungal cell membrane and its components. The selective antifungal activity of some isoxazole (B147169) derivatives against Candida albicans is thought to stem from their interaction with fungal-specific components, such as the enzymes involved in ergosterol (B1671047) synthesis or the cell wall synthesis pathways. mdpi.com Ergosterol is a vital component of the fungal cell membrane, and its inhibition compromises membrane integrity, leading to cell death.

Another identified mechanism is the inhibition of crucial metabolic enzymes. For instance, certain oxazole derivatives function as succinate (B1194679) dehydrogenase inhibitors (SDHi). acs.org This enzyme is a key component of both the citric acid cycle and the electron transport chain, and its inhibition disrupts cellular respiration and energy production in fungi. acs.org

Furthermore, phosphorylated derivatives of 1,3-oxazole have been designed as inhibitors of fructose-1,6-bisphosphate aldolase (B8822740) (FBA-II) in C. albicans. scienceopen.comresearchgate.net FBA-II is a critical enzyme in glycolysis and gluconeogenesis, and its inhibition effectively halts fungal growth by cutting off essential metabolic pathways. scienceopen.comresearchgate.net This targeted inhibition may also be effective against azole-resistant fungal strains. researchgate.net

Morphological studies using scanning electron microscopy (SEM) have provided visual evidence of cell disruption. Treatment of Exserohilum turcicum with active 1,3,4-oxadiazole derivatives resulted in curved, shrunken, and collapsed hyphae with rough outer walls. frontiersin.org These observations suggest that the compounds disrupt the mycelium's morphology and structure, leading to the outflow of cytoplasm and ultimately, cell death. frontiersin.org

Antioxidant Properties and Oxidative Stress Modulation

The phenolic group within the this compound structure is a key contributor to the antioxidant properties observed in this class of compounds. smolecule.com Phenol derivatives are well-known for their ability to act as antioxidants, and incorporating them into a heterocyclic system like oxazole can yield compounds with significant free-radical scavenging capabilities. semanticscholar.org

The antioxidant potential of various oxazole and benzoxazole derivatives has been evaluated using standard assays such as the DPPH (α,α-diphenyl-β-picryl hydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. tandfonline.commdpi.com In one study, a series of N-(benzo[d]oxazol-2-yl)-2-(substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives were synthesized and tested for their ability to scavenge DPPH free radicals. tandfonline.comtandfonline.com All the tested compounds effectively scavenged the free radical in a dose-dependent manner, with IC50 values ranging from 14 to 47 μM. tandfonline.comtandfonline.com It was noted that compounds with electron-withdrawing groups, such as halides, at the C5 position of the indole (B1671886) ring exhibited more potent antioxidant activity. tandfonline.com

Similarly, another study investigated 2-phenylbenzoxazole (B188899) derivatives and found that those containing a catechol (dihydroxybenzene) group, specifically compounds 10 and 15 , showed strong DPPH and ABTS radical scavenging activity, comparable to the standard antioxidant L-ascorbic acid. mdpi.com

The table below presents the antioxidant activity of selected derivatives.

| Compound/Derivative Type | Assay | Activity Measurement (IC50 / % Inhibition) | Source(s) |

| N-(benzo[d]oxazol-2-yl)-2-(oxoindolin-3-ylidene) hydrazinecarboxamide derivatives (Va-l) | DPPH | IC50 = 14 - 47 μM | tandfonline.comtandfonline.com |

| 2-Phenylbenzoxazole derivative with catechol group (10 ) | DPPH & ABTS | 86% & 81% inhibition at 500 μM | mdpi.com |

| 2-Phenylbenzoxazole derivative with catechol group (15 ) | DPPH & ABTS | 86% & 83% inhibition at 500 μM | mdpi.com |

| 2,4-Di-tert-butyl-6-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (3 ) | DPPH & FRAP | Significant antioxidant activity | semanticscholar.orgnih.gov |

By scavenging reactive oxygen species (ROS), these compounds can help modulate oxidative stress, a condition implicated in numerous diseases. semanticscholar.org The development of antioxidant agents based on the oxazole scaffold may play a protective role in various pathological conditions. tandfonline.com

Binding Affinity with Biological Targets

The biological activity of this compound derivatives is intrinsically linked to their ability to bind with high affinity and specificity to biological macromolecules, primarily proteins and enzymes.

The inhibitory action of oxazole derivatives against specific enzymes is a direct result of their binding to the enzyme's active site. For example, a series of 2-(benzo[d]oxazol-2-yl)phenol derivatives were identified as inhibitors of the histone demethylase JMJD3. nih.gov Through a virtual screening approach, the benzoxazole scaffold was identified as a suitable hit. nih.gov Subsequent synthesis and in vitro testing revealed that compound 8 in this series exhibited the highest inhibitory activity against JMJD3, with an IC50 value of 1.22 ± 0.22 μM. nih.gov This compound also showed a 21-fold selectivity for JMJD3 over the related isoform UTX. nih.gov

In another study, 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan derivatives were evaluated for their antimicrobial activity, which was linked to their binding to a specific bacterial receptor (PDB ID: 4URO). vietnamjournal.ru The derivative 4c showed the highest binding affinity, with a calculated maximum free binding energy of -58.831 kJ/mol, correlating with its superior antimicrobial performance. vietnamjournal.ru

The interaction of these compounds with target proteins can be influenced by various weak interactions, including hydrogen bonds, hydrophobic effects, and van der Waals forces. tandfonline.com

Molecular docking studies have been instrumental in elucidating the specific interactions between oxazole derivatives and their target receptors at the atomic level. These computational models provide insights into the binding modes and help rationalize the observed structure-activity relationships (SAR).

For the JMJD3 inhibitor, compound 8 , molecular docking revealed key interactions within the enzyme's active site. nih.gov The benzoxazole portion of the molecule forms π–π stacking interactions with the side chain of histidine (H1390) and a hydrogen bond with tyrosine (Y1379). nih.gov The phenol moiety also engages in a π–π interaction with Y1381, while its hydroxyl group forms a hydrogen bond with H1470. nih.gov A crucial interaction involves the hydroxyl group on the substituted phenol ring, which establishes hydrogen bonds with lysine (K1381), threonine (T1387), and asparagine (N1400). nih.gov

In the case of antifungal 1,3,4-oxadiazole derivatives targeting succinate dehydrogenase (SDH), molecular docking showed that active compounds like 5e and 5k could bind to the enzyme's active site. frontiersin.org Similarly, phosphorylated 1,3-oxazole derivatives designed to inhibit fructose-1,6-bisphosphate aldolase (FBA-II) in C. albicans were shown through docking to form stable ligand-protein complexes. researchgate.net The binding was stabilized by interactions with key amino acid residues such as His110, His226, and the catalytic zinc atom, resulting in favorable binding energies (ΔG) ranging from –6.89 to –8.0 kcal/mol. researchgate.net These detailed interaction maps are crucial for the rational design and optimization of more potent and selective inhibitors. acs.org

Photophysical Properties and Advanced Material Applications

Fluorescence Characteristics and Luminescence

A key photophysical process governing the fluorescence of 4-(Oxazol-2-yl)phenol and its ortho-hydroxy analogues is Excited-State Intramolecular Proton Transfer (ESIPT). This ultrafast, photo-induced tautomerization involves the transfer of a proton from the phenolic hydroxyl group (the proton donor) to the nitrogen atom of the oxazole (B20620) ring (the proton acceptor) within the same molecule.

Upon photoexcitation, the molecule transitions from its ground state enol form (E) to an excited enol form (E). In this excited state, the intramolecular hydrogen bond is significantly strengthened, facilitating the proton transfer to form an excited keto tautomer (K). This K* species then relaxes to its ground state (K) via radiative decay, emitting light at a longer wavelength (lower energy) compared to the emission from the E* form. Subsequently, the molecule undergoes a non-radiative back-proton transfer to regenerate the original ground state enol form (E). nih.govresearchgate.net This entire cycle results in a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. researchgate.net

The ESIPT process can be influenced by various factors, including the electronic nature of substituents on the aromatic rings and the polarity of the solvent. aip.org For instance, the introduction of electron-donating groups can enhance the ESIPT reaction, while electron-withdrawing groups may favor different de-excitation pathways. aip.org Theoretical studies using Density Functional Theory (DFT) have been instrumental in elucidating the potential energy surfaces and transition states involved in the ESIPT mechanism for oxazole-based systems. nih.govaip.org

Table 1: Key Aspects of ESIPT in this compound Derivatives

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Photo-induced transfer of a proton from the hydroxyl group to the oxazole nitrogen. | nih.govresearchgate.net |

| Species Involved | Enol (E), Excited Enol (E), Keto (K), Excited Keto (K). | researchgate.net |

| Key Outcome | Large Stokes shift due to emission from the keto tautomer. | researchgate.net |

| Influencing Factors | Substituents, solvent polarity. | aip.org |

The sensitivity of the ESIPT process and the resulting fluorescence to the local microenvironment makes this compound derivatives excellent candidates for fluorescent probes and sensors. researchgate.net Changes in factors such as pH, polarity, and the presence of specific analytes can modulate the fluorescence emission, allowing for their detection and quantification. rsc.orgacs.org

For example, derivatives of hydroxyphenyl oxazole have been developed as fluorescent chemosensors for detecting metal ions like Zn(II) and Cd(II). acs.org The coordination of the metal ion to the probe can either enhance or quench the fluorescence through mechanisms like chelation-enhanced fluorescence (CHEF), providing a measurable signal for the presence of the ion. acs.org Furthermore, the unique dual-emission properties that can arise from both the enol and keto forms in certain conditions allow for ratiometric sensing, which improves the accuracy and reliability of the sensor by providing a built-in self-calibration. researchgate.net

The high fluorescence quantum yields and tunable emission colors of oxazole derivatives make them attractive materials for organic light-emitting diodes (OLEDs). nih.govmedchemexpress.com In an OLED, an organic emissive layer is placed between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layer, where they recombine to form excitons. The radiative decay of these excitons produces light.

Photochemical Reactivity and Transformations

Beyond fluorescence, the excited state of this compound and related compounds can undergo various photochemical reactions and transformations. These reactions are initiated by the absorption of light, leading to the formation of reactive intermediates. researchgate.net

One common type of photoreaction involves radical cyclizations. researchgate.net Upon excitation, intramolecular hydrogen atom transfer (HAT) can occur, generating radical species that can then cyclize to form new ring systems. The regioselectivity of these reactions can often be controlled by the substitution pattern on the molecule. researchgate.net

Photooxidation is another possible transformation, where the excited molecule reacts with oxygen. nih.gov This can proceed through either a Type I mechanism, involving electron or hydrogen atom transfer to form radical ions, or a Type II mechanism, where the excited sensitizer (B1316253) transfers energy to ground-state oxygen to generate highly reactive singlet oxygen. nih.gov The resulting products can include hydroxylated or ring-opened species. The specific pathway and products depend on the reaction conditions and the specific structure of the oxazole derivative. unito.it

Development of Functional Materials

The functional properties of this compound can be harnessed in the development of advanced functional materials by incorporating it into polymeric systems. This can be achieved either by polymerizing monomers containing the this compound moiety or by grafting the compound onto an existing polymer backbone. researchgate.net

The incorporation of these units can impart new optical or responsive properties to the polymer. For example, polymers containing 2-hydroxyphenyloxazoline ligands have been used to create titanium and vanadium catalysts for ethylene (B1197577) and norbornene copolymerization. mdpi.comsemanticscholar.org The resulting copolymers exhibit a range of desirable properties, including high melting temperatures and specific glass transition temperatures, depending on the catalyst and reaction conditions. semanticscholar.org

Furthermore, the development of self-immolative polymers has utilized linker technologies that can be triggered to disassemble. reading.ac.uk While not directly mentioning this compound, the principles of using triggerable linkers could potentially be applied to create smart polymeric materials that release the fluorescent phenol (B47542) compound in response to a specific stimulus. The resulting polymers could find applications in areas such as drug delivery, diagnostics, and smart coatings.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(2'-hydroxyphenyl)benzoxazole (HBO) |

| 2-(2'-hydroxyphenyl)benzimidazole (HBI) |

| 2-(2'-hydroxyphenyl)benzothiazole (HBT) |

| Salicylic acid |

| Methyl salicylate |

| 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol |

| 2-(4,5-diphenyl-1,3-oxazol-2-yl)phenol |

| 2-(4,5-diphenyl-1,3-thiazol-2-yl)phenol |

| 3-(benzo[d]oxazol-2-yl)-5-bromo-2-hydroxybenzaldehyde (HBOB) |

| (E)-2-(benzo[d]oxazol-2-yl)-4-bromo-6-(hydrazonomethyl)phenol (HBON) |

| 2-(benzo[d]oxazol-2-yl)-4-bromophenol (HBO) |

| (E)-4-bromo-2-(hydrazonomethyl)phenol (HBN) |

| 4-(methylsulfonyl)-2-(oxazol-2-yl)phenol |

| 2-(4-(6-(anthracen-9-yl)pyren-1-yl)phenyl)-4,5-diphenyloxazole (AP-TPO) |

| 4,5-diphenyl-2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)oxazole (TPO-AP) |

| 2-(4,5-dihydro-1,3-oxazol-2-yl)phenol |

| 2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenol |

| 2-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenol |

| 2-(4-(3-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazol-9-yl)phenyl)benzo[d]oxazole (OCT) |

| TAPC |

| m-MTDATA |

| 1-Nitronaphthalene |

Design of Liquid Crystals

The unique molecular architecture of this compound, which combines a rigid aromatic (phenyl) group with a heterocyclic (oxazole) ring, makes it a promising structural motif for the design of thermotropic liquid crystals. The inherent rigidity of the core structure is a fundamental prerequisite for the formation of mesophases. The presence of the 1,3-oxazole ring, a five-membered heterocycle, introduces a non-linear or bent shape to the molecule, which can influence the type of liquid crystalline phase that forms.

Derivatives of 1,2,4-oxadiazole, an isomer of oxazole, have been shown to exhibit both nematic (N) and smectic A (SmA) phases. researchgate.net In the nematic phase, the molecules exhibit long-range orientational order but no positional order. The specific substitution pattern on the heterocyclic ring is a key determinant of the resulting mesomorphic properties. researchgate.net Studies on various heterocyclic compounds, including those containing oxazole rings, have shown that Schiff base derivatives can also exhibit smectic and nematic phases. uobaghdad.edu.iq The introduction of different linking groups and terminal substituents allows for the fine-tuning of the transition temperatures and the type of mesophase observed. researchgate.net

The design principles for liquid crystals based on the this compound scaffold involve its use as a rigid core unit. By chemically modifying the phenolic hydroxyl group to attach various terminal chains (e.g., alkoxy chains) or by creating ester or Schiff base linkages, a wide variety of calamitic (rod-shaped) liquid crystals can be synthesized. The specific properties of these materials, such as the clearing point (the temperature at which the material becomes an isotropic liquid) and the type of mesophase, can be systematically altered.

Table 1: Mesomorphic Properties of Various Oxazole-Containing Liquid Crystal Derivatives

| Heterocyclic Core | Derivative Type | Observed Mesophases | Reference(s) |

|---|---|---|---|

| 1,3-Oxazole | 1,4-Disubstituted benzene (B151609) core | Smectic A (SmA) | tandfonline.comuobaghdad.edu.iq |

| 1,3-Oxazole | Schiff base derivatives | Smectic A (SmA) | uobaghdad.edu.iq |

| 1,2,4-Oxadiazole | Phenyl-substituted with alkoxy chains | Nematic (N), Smectic A (SmA) | researchgate.net |

| 1,3,4-Oxadiazole (B1194373) | Schiff base with alkoxy chains | Nematic (N) | aip.org |

| Benzoxazole (B165842) | Schiff base with alkanoic acid esters | Monotropic Smectic A (SmA) | researchgate.net |

Application in Bleach Catalysis

The this compound structure possesses chemical features that suggest its potential utility in the field of bleach catalysis, particularly in systems involving oxidative processes. While direct application as a primary catalyst may not be its main role, it can function as a crucial component within a larger catalytic system, such as a ligand for a metal-based catalyst or as a mediator in enzymatic reactions.

The phenol group is known to be susceptible to oxidation. Laccases, a class of copper-containing enzymes, catalyze the one-electron oxidation of phenolic compounds to form phenoxyl radicals. nih.gov These radicals can then act as mediators in the oxidation of other substrates that are not directly oxidized by the enzyme itself. This principle could be applied using this compound in "green" bleaching systems, where the laccase-generated radical of the compound would be the active species for decolorizing dyes or breaking down stains.

Furthermore, metal complexes are widely used as bleach catalysts, often in conjunction with peroxy compounds like hydrogen peroxide. google.com The performance of these catalysts is heavily dependent on the organic ligand coordinated to the metal center. The this compound molecule, with its nitrogen and oxygen heteroatoms, presents potential coordination sites for transition metals. By acting as a ligand, it can stabilize the metal ion and modulate its catalytic activity and selectivity in oxidation reactions. The design of such complexes could lead to efficient catalysts for laundry and cleaning applications. google.comgoogle.com For instance, copper-based catalysts have been successfully used for the catalytic hydroxylation of phenol with hydrogen peroxide, demonstrating the viability of using metal-phenol systems for oxidation processes relevant to bleaching. nih.gov

The development of such catalytic systems often involves activating the phenol. Weakly-activated phenol derivatives have been explored as partners in various coupling reactions, a testament to the versatility of the phenol group in catalytic processes. mdpi.com While not a direct bleaching application, this highlights the chemical tractability of the phenol moiety for creating more complex catalytic structures. The combination of the phenol's reactivity and the oxazole's coordination potential makes this compound a molecule of interest for designing novel bleach activators or metal-ligand catalysts.

Table 2: Examples of Catalytic Systems for the Oxidation of Phenols

| Catalyst Type | Oxidant | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Laccase Enzyme | Molecular Oxygen | Phenolic Compounds | Generation of phenoxyl radicals for mediated oxidation. | nih.gov |

| Copper-Apatite Nanocatalyst | Hydrogen Peroxide | Phenol | Achieved 64% phenol conversion with 95% selectivity to dihydroxybenzenes. | nih.gov |

| Transition Metal Complexes | Peroxy Compounds | Various Stains | Metal complexes with organic ligands catalyze bleaching action. | google.com |

| Nickel(II)-N,N'-dioxide complexes | 1,2-Dicarbonyl compounds | 5-Methyleneoxazolines | Catalytic asymmetric synthesis of oxazole derivatives. | rsc.org |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been instrumental in elucidating the molecular properties of oxazole (B20620) derivatives. By employing methods such as B3LYP with various basis sets, researchers have been able to predict and analyze the electronic and structural characteristics of these compounds with a high degree of accuracy. jksus.orgirjweb.comresearchgate.net

The electronic structure of oxazole-containing molecules has been a subject of significant theoretical interest. smolecule.com The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial insights into the electronic transitions and reactivity of the compound.

For oxazole derivatives, the HOMO is often localized on the electron-rich phenol (B47542) ring, while the LUMO is distributed over the oxazole and adjacent moieties. jksus.org This distribution facilitates an intramolecular charge transfer (ICT) from the HOMO to the LUMO upon photoexcitation. jksus.org The energy gap between the HOMO and LUMO is a key parameter that influences the chemical reactivity and kinetic stability of the molecule. irjweb.com For instance, in a related oxazole derivative, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, indicating a significant potential for charge transfer. irjweb.com

Table 1: Frontier Molecular Orbital Energies and Properties of an Oxazole Derivative

| Property | Value |

|---|---|

| HOMO Energy | -5.6518 eV |

| LUMO Energy | -0.8083 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.8435 eV |

Data derived from a study on N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine using DFT (B3LYP/6-31G). irjweb.com

The total and partial densities of states (TDOS and PDOS) analyses further reveal the contributions of different atomic orbitals to the molecular orbitals. Typically, the valence band is dominated by the p-orbitals of carbon, oxygen, and nitrogen atoms, while the s-orbitals contribute to the lower energy regions. jksus.org

The presence of a phenolic hydroxyl group and a nitrogen atom in the oxazole ring allows 4-(Oxazol-2-yl)phenol to participate in both intramolecular and intermolecular hydrogen bonding. smolecule.com DFT studies have been employed to characterize the nature and strength of these interactions.

Intramolecular hydrogen bonds, such as the O-H···N interaction between the phenolic hydrogen and the oxazoline (B21484) nitrogen, contribute significantly to the conformational stability of the molecule. smolecule.com The strength of this bond can be influenced by the surrounding solvent environment. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool used to analyze the topological properties of the electron density and characterize chemical bonds, including hydrogen bonds. uni-rostock.deamercrystalassn.orgmuni.cz QTAIM analysis provides quantitative measures of the bond strength and nature (e.g., shared or closed-shell interactions). muni.cz For related oxazolidine (B1195125) derivatives, Hirshfeld surface analysis has also been used to explore non-covalent interactions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the photophysical properties of molecules, including their absorption and emission spectra. jksus.orgnih.gov These calculations have been shown to be in good agreement with experimental data for various oxazole derivatives. nih.gov

Theoretical studies on related compounds have shown that the absorption and emission wavelengths are influenced by the electronic transitions between molecular orbitals. jksus.org For example, in one oxazole derivative, the maximum absorption and emission wavelengths were predicted at 371 nm and 423 nm, respectively, corresponding to the HOMO → LUMO transition. jksus.org Such compounds can exhibit a large Stokes shift, which is the difference between the absorption and emission maxima. researchgate.net This property is often associated with processes like Excited State Intramolecular Proton Transfer (ESIPT). researchgate.netmdpi.comnih.gov The ESIPT process involves the transfer of a proton in the excited state, leading to a tautomeric form that fluoresces at a longer wavelength. researchgate.netresearchgate.net

Table 2: Predicted Photophysical Properties of an Oxazole Derivative

| Property | Wavelength (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|

| Absorption (λa) | 371 | 0.9328 | H → L |

| Emission (λe) | 423 | 0.9322 | L → H |

Data for (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one computed at the TD-B3LYP/6-31G* level of theory. jksus.org*

DFT calculations can also provide various chemical reactivity descriptors that help in understanding the reactivity of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals. irjweb.com

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of an atom to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule.

These parameters provide insights into the global reactivity of the molecule and can be used to predict how it will interact with other chemical species. irjweb.comgrowingscience.com

Molecular Modeling and Simulation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. smolecule.comresearchgate.net

Studies on related 2-(oxazol-2-yl)phenol derivatives have shown their potential as inhibitors of enzymes like histone deacetylases (HDACs). nih.govrsc.org Molecular modeling of these compounds in the active site of HDAC2 revealed that the 2-(oxazol-2-yl)phenol moiety acts as a zinc-binding group, with a binding pattern similar to known benzamide (B126) HDAC inhibitors. nih.govrsc.org

In another study, molecular docking of a phenolic compound with a 2-phenylbenzo[d]oxazole scaffold into the active site of tyrosinase, an enzyme involved in melanin (B1238610) production, revealed key interactions. mdpi.com The 4-hydroxyl group of the phenyl ring was found to form hydrogen bonds with amino acid residues in the enzyme's active site, contributing to a strong binding affinity. mdpi.com These hydrophobic and hydrogen bonding interactions are crucial for the inhibitory activity of the compound. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine |

| (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one |

| 2-(Oxazol-2-yl)phenol |

| Histone deacetylase (HDAC) |

| HDAC2 |

| Tyrosinase |

| 2-Phenylbenzo[d]oxazole |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For compounds like this compound, MD simulations are particularly valuable for understanding their stability and interaction with biological targets, such as proteins.

In studies of related benzoxazole (B165842) scaffolds, MD simulations have been employed to evaluate the stability of inhibitor-protein complexes. For instance, when 2-benzoxazol-2-yl-phenol derivatives were identified as inhibitors of the enzyme JMJD3, MD simulations lasting 50 nanoseconds were performed to investigate the stability of the compound within the enzyme's binding site. nih.gov The analysis of these simulations typically focuses on parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD over the simulation time suggests that the compound maintains a consistent binding mode. nih.govd-nb.info

Another key aspect analyzed is the network of interactions, such as hydrogen bonds and π–π stacking, between the ligand and the amino acid residues of the protein. d-nb.info Protein-ligand contact histograms derived from the simulation trajectory reveal which interactions are maintained throughout the simulation, providing insight into the key binding determinants. d-nb.infonih.gov For example, simulations of a benzoxazole inhibitor of JMJD3 showed that it maintained crucial contacts with the protein backbone and key residues, confirming a stable binding pose predicted by initial docking studies. nih.gov Similarly, MD simulations were used to study the binding of benzoxazole-based amide inhibitors to soluble epoxide hydrolase, confirming that van der Waals forces were the primary driver of the interaction. acs.org

Table 1: Representative Parameters from Molecular Dynamics Simulations of a Benzoxazole-Based Inhibitor (Compound 8) with JMJD3 Protein Models

| Simulation Parameter | Protein Model | Observation | Reference |

|---|---|---|---|

| Simulation Length | Model A & B | 50 ns | nih.gov |

| Backbone-Positional RMSD | Model A bound to inhibitor | Showed better stability compared to the reference structure. | nih.gov |

| Protein-Ligand Contacts | Model A & B | The inhibitor maintained most interactions observed in the docked pose for >50% of the simulation time. | nih.gov |

Virtual Fragment Screening Approaches

Virtual fragment screening is a computational strategy used in drug discovery to identify small chemical fragments that are likely to bind to a biological target. This approach allows for the exploration of vast chemical space to find novel scaffolds for inhibitor development. researchgate.netacs.org

This method has been successfully applied to identify hits for complex targets using scaffolds related to this compound. In one notable example, a virtual fragment screening approach led to the identification of the 2-(benzo[d]oxazol-2-yl)phenol scaffold as a new hit for inhibiting JMJD3, an epigenetic regulatory enzyme implicated in cancer and inflammatory conditions. nih.gov The process involves docking large libraries of low-molecular-weight fragments into the target's binding site in silico. The fragments are then ranked based on their predicted binding energy and fit. uzh.chnih.gov

Once a promising fragment like the oxazole or benzoxazole core is identified, it serves as a starting point for chemical elaboration. nih.govnih.gov Computational methods are then used to design derivatives by adding functional groups to the core scaffold to enhance binding affinity and selectivity. nih.gov For instance, after identifying the benzoxazole phenol scaffold for JMJD3, subsequent modifications were guided by docking poses to improve the interaction network within the enzyme's active site, leading to a potent inhibitor. nih.gov This fragment-based approach is considered highly efficient for discovering novel lead compounds. d-nb.infonih.govnih.gov

Quantum Chemistry Calculations

Quantum chemistry calculations are fundamental to understanding the electronic structure and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) and semi-empirical methods like AM1-SCI are commonly used to investigate molecular properties that are difficult to measure experimentally. mdpi.com

These calculations provide optimized ground state (S₀) and excited state (S₁) geometries, allowing for the analysis of how bond lengths and angles change upon electronic excitation. mdpi.com Furthermore, quantum chemical methods are used to generate potential energy curves for chemical processes, such as intramolecular proton transfer, revealing the kinetic and thermodynamic feasibility of such reactions in different electronic states. mdpi.comuc.pt For 2-(2'-hydroxyphenyl)oxazole (HPO), an isomer of the title compound, calculations have shown that the intramolecular proton transfer is unfavorable in the ground state but becomes feasible in the first singlet and triplet excited states. mdpi.comuc.pt This theoretical insight is crucial for explaining the molecule's unique photophysical properties.

Computational methods are often used to calculate the energy profile of this rotation to identify the most stable (lowest energy) conformations. researchgate.net Studies on structurally similar compounds, such as 2-substituted benzoxazoles, have combined computational analysis with experimental data from X-ray crystallography to define the preferred conformations. researchgate.netwiley.com For example, in a study of 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazol-5-one, the dihedral angle between the two main ring systems was determined, revealing a slightly twisted conformation. researchgate.net The existence of specific conformers, such as cisoid or transoid arrangements, can be critical for predicting how the molecule will interact with a biological receptor. wiley.com

Table 2: Example Conformational Data for a Related Oxazol-5-one Derivative

| Compound | Parameter | Value | Significance | Reference |

|---|---|---|---|---|

| 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazol-5-one | Dihedral Angle between Phenyl Rings | 12.80(2)° | Indicates a slight twist from planarity. | researchgate.net |

| Calculated Energy Profile | Varied with torsion angle | Used to determine geometric isomerism (E/Z) and conformational flexibility. | researchgate.net |

Excited-state calculations are essential for understanding the photophysical and photochemical behavior of this compound, particularly the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgresearchgate.net In molecules containing both a proton donor (the phenol -OH) and a proton acceptor (the oxazole nitrogen) in close proximity, absorption of light can trigger the transfer of the proton from the hydroxyl group to the nitrogen atom. mdpi.comrsc.org This creates an excited-state keto-tautomer, which then relaxes to the ground state by emitting light (fluorescence) at a significantly longer wavelength than the initial absorption. This large difference between absorption and emission maxima is known as a Stokes shift. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to model this process. rsc.org Calculations for the structural isomer 2-(2'-hydroxyphenyl)oxazole (HPO) and its derivatives show that upon excitation to the first singlet state (S₁), the intramolecular hydrogen bond strengthens, and the acidity of the phenol and basicity of the oxazole nitrogen increase, facilitating proton transfer. uc.ptrsc.org Theoretical simulations of the potential energy curves for the proton transfer reaction coordinate show a low energy barrier in the excited state, confirming the kinetic feasibility of the process, whereas a high barrier exists in the ground state, preventing it. mdpi.comuc.ptrsc.org This ESIPT mechanism is responsible for the characteristic dual fluorescence observed in some hydroxyphenyl oxazole systems. rsc.orgresearchgate.net

Table 3: Theoretical Parameters for ESIPT in 2-(2'-hydroxyphenyl)oxazole (HPO) and Related Compounds

| Compound | Parameter | Calculated Value | Method | Reference |

|---|---|---|---|---|

| HPO | ESIPT Energy Barrier (S₁) | ~0.50 eV | B3LYP/6-31+G(d) | rsc.org |

| HPO | O-H Stretching Frequency Shift (S₀→S₁) | -363.8 cm⁻¹ | B3LYP/6-31+G(d) | rsc.org |

| HPI (Imidazole analogue) | IPT feasibility in S₁ state | Thermodynamically and kinetically favored | AM1-SCI | uc.pt |

| HPT (Thiazole analogue) | IPT feasibility in S₁ state | Thermodynamically and kinetically favored | AM1-SCI | uc.pt |

In Silico Analysis for Pharmacokinetic and Drug-Likeness Profiles

In silico analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with drug-likeness, is a critical step in modern drug discovery. researchgate.netnih.gov Computational tools like SwissADME and QikProp are frequently used to predict the pharmacokinetic profile of compounds like this compound from their chemical structure. rsc.orgpnrjournal.compnrjournal.com These predictions help to identify potential liabilities early in the design process, saving time and resources. rroij.com

Key parameters are evaluated against established guidelines, most notably Lipinski's Rule of Five, which predicts poor absorption or permeation if a molecule violates certain thresholds for molecular weight (<500 Da), lipophilicity (logP < 5), hydrogen bond donors (≤5), and hydrogen bond acceptors (≤10). jrespharm.comfrontiersin.org For various series of oxazole derivatives, these properties have been calculated and reported to fall within acceptable ranges, indicating good potential for oral bioavailability. rsc.orgjrespharm.comjcchems.com

Other important predicted properties include the Total Polar Surface Area (TPSA), which correlates with cell permeability, and predicted human oral absorption. jcchems.com Furthermore, potential for blood-brain barrier (BBB) penetration and interaction with important metabolic enzymes like Cytochrome P450 (CYP) is often assessed. frontiersin.org Studies on diverse oxazole derivatives consistently show they possess favorable drug-like properties, such as high gastrointestinal (GI) absorption and adherence to Lipinski's rules. rsc.orgpnrjournal.commdpi.com

Table 4: Representative Predicted ADME and Drug-Likeness Properties for Oxazole Derivatives

| Property | Typical Predicted Range/Value | Significance | Reference |

|---|---|---|---|

| Molecular Weight (MW) | < 500 g/mol | Adheres to Lipinski's Rule of Five. | jrespharm.com |

| logP (Lipophilicity) | -0.25 to 4.58 | Adheres to Lipinski's Rule of Five. | jrespharm.comjcchems.com |

| H-Bond Donors | 1 - 3 | Adheres to Lipinski's Rule of Five. | jrespharm.com |

| H-Bond Acceptors | 5 - 8 | Adheres to Lipinski's Rule of Five. | jrespharm.com |

| Total Polar Surface Area (TPSA) | 35 - 129 Ų | Predicts good oral absorption and polarity. | jcchems.com |

| Human Oral Absorption | High / >90% | Indicates good potential for bioavailability. | rsc.orgjcchems.com |

| Blood-Brain Barrier (BBB) Permeability | Predicted Negative / Low | Suggests low potential for CNS side effects. | jrespharm.comfrontiersin.org |

Supramolecular Chemistry and Crystal Engineering

Intermolecular Interactions and Self-Assembly

Hydrogen bonding is a primary directional force in the crystal packing of phenolic compounds. In the case of 4-(Oxazol-2-yl)phenol, the hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen atom of the oxazole (B20620) ring is a potential hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of well-defined supramolecular structures. For instance, in related phenolic compounds, O—H⋯N hydrogen bonds are a common motif, often resulting in the formation of chains or more complex networks. nih.gov The crystal packing is further stabilized by weaker C—H⋯O and C—H⋯π interactions. researchgate.net

Studies on analogous compounds containing phenol (B47542) and imidazole (B134444) or oxadiazole rings have demonstrated the robustness of such hydrogen bonding interactions in directing crystal assembly. researchgate.netmdpi.com For example, in the crystal structure of 4-chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol, an intramolecular O—H⋯N hydrogen bond is observed, which influences the molecular conformation.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| Hydrogen Bond | O-H (Phenol) | N (Oxazole) | 2.5 - 3.2 | nih.gov |

| Hydrogen Bond | C-H (Aromatic) | O (Phenol/Oxazole) | 3.0 - 3.5 | researchgate.net |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | nih.gov |

This table presents typical intermolecular interaction geometries observed in related phenolic and heterocyclic compounds.

The arrangement of molecules in the crystal lattice, dictated by the aforementioned intermolecular interactions, has a direct impact on the material's properties. For instance, the efficiency of charge transport in organic semiconductors is highly dependent on the degree of π-π stacking. While specific data for this compound is not extensively documented, the principles of crystal engineering suggest that modification of the molecular structure could be used to tune these properties. The introduction of substituents on the phenol or oxazole rings could alter the hydrogen bonding network and steric interactions, thereby influencing the crystal packing and, consequently, the material's properties.

Coordination Chemistry and Ligand Design

The this compound molecule possesses donor atoms (N and O) that make it a competent ligand for coordinating with metal ions. The phenol and oxazole moieties can act as a bidentate ligand, forming stable chelate rings with a metal center.

The coordination of phenolic and heterocyclic ligands to transition metals is a well-established area of research. The deprotonated phenoxide group offers a strong binding site, while the nitrogen atom of the oxazole ring provides an additional coordination point. This chelation can lead to the formation of various metal complexes with interesting electronic and catalytic properties.

For instance, studies on similar oxadiazole-phenol compounds have shown that they can form complexes with transition metals like copper and iron. researchgate.net These complexes have demonstrated potential applications in catalysis, such as in the oxidation of alkanes. researchgate.net The coordination geometry around the metal center is influenced by the ligand's bite angle and the nature of the metal ion.

| Metal Ion | Ligand Type | Coordination Mode | Potential Application | Reference |

| Cu(II) | Phenol-Oxadiazole | Bidentate (N, O) | Antioxidant studies | researchgate.net |

| Fe(III) | Phenol-Oxadiazole | Bidentate (N, O) | Catalytic oxidation | researchgate.net |

| V(III) | Oxazole-Oxazoline | Bidentate (N, N) | Olefin polymerization | mdpi.com |

| Pt(II) | Nitroisoxazole | Monodentate (N) | Cytotoxic agents | smolecule.com |

This table summarizes metal complexation studies with related ligand systems.

The oxazoline (B21484) ring is a key component in a class of privileged chiral ligands used in asymmetric catalysis. The introduction of chiral centers on the oxazole ring of this compound could lead to the development of novel chiral ligands. These ligands, when complexed with a suitable metal, can create a chiral environment around the catalytic center, enabling enantioselective transformations.

The synthesis of such chiral ligands often starts from chiral amino alcohols, which are used to construct the oxazoline ring. The phenolic group can provide an additional point of attachment to the metal or a surface, potentially enhancing the catalyst's stability and recyclability. While specific examples utilizing this compound in asymmetric catalysis are not prominent in the literature, the foundational principles of ligand design suggest its potential in this area. The development of oxazoline-based ligands like PHOX (phosphino-oxazoline) has been a significant milestone in asymmetric catalysis.

Future Directions and Research Perspectives

Exploration of Novel Derivatives with Enhanced Bioactivity

The core structure of 4-(Oxazol-2-yl)phenol serves as a promising template for the generation of new derivatives with improved pharmacological properties. The oxazole (B20620) ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a key feature in many bioactive compounds and offers numerous avenues for chemical modification. journalajst.comsemanticscholar.org Researchers are actively investigating how substitutions on both the phenol (B47542) and oxazole rings can influence the biological activity of the resulting molecules.

A significant area of focus is the synthesis of derivatives with potent anticancer properties. Studies on related oxadiazole and isoxazole (B147169) analogs have demonstrated that the introduction of various substituents can lead to significant antitumor activity. nih.govresearchgate.net For instance, the modification of the phenyl ring with electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Furthermore, the exploration of different substitution patterns on the oxazole ring itself is a key strategy. The development of novel synthetic methodologies is crucial to facilitate the creation of a diverse library of this compound derivatives for biological screening. researchgate.net

Beyond cancer, the antibacterial potential of oxazole-containing compounds is another active area of research. By systematically modifying the core structure of this compound, scientists aim to develop new agents that can combat drug-resistant bacteria. The structure-activity relationship (SAR) studies of these new derivatives will be instrumental in identifying the key molecular features responsible for their antibacterial efficacy.

Integration of Multidisciplinary Approaches in Design and Synthesis

The design and synthesis of novel this compound derivatives are increasingly benefiting from the integration of multidisciplinary approaches. This involves a synergistic combination of computational chemistry, synthetic organic chemistry, and chemical biology to streamline the drug discovery process. ekb.eg

Computational modeling and drug design play a pivotal role in the initial stages of research. jcchems.com Techniques such as molecular docking are employed to predict how different derivatives of this compound might interact with specific biological targets, such as enzymes or receptors implicated in disease. ekb.eg These in silico studies help in prioritizing the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby saving time and resources. Furthermore, computational methods can be used to predict the pharmacokinetic properties of new compounds, an essential aspect of drug development. jcchems.com

Advances in synthetic chemistry are also critical for the successful development of novel derivatives. nih.gov Researchers are continuously exploring new and efficient synthetic routes to access a wider range of this compound analogs. researchgate.net This includes the development of innovative catalytic methods and green chemistry approaches to make the synthesis more sustainable and cost-effective. frontiersin.org The ability to efficiently synthesize a diverse library of compounds is fundamental to conducting comprehensive SAR studies and identifying lead candidates for further development.

Translational Research and Potential Therapeutic Development

The ultimate goal of research into this compound and its derivatives is to translate promising laboratory findings into tangible therapeutic benefits for patients. This process, known as translational research, involves bridging the gap between basic scientific discoveries and their clinical applications. nih.govfuturebridge.com

A critical step in the translational pathway is the rigorous preclinical evaluation of lead compounds. This includes in-depth in vitro studies to understand the mechanism of action and in vivo studies in animal models to assess efficacy and safety. nih.gov Overcoming the challenges associated with translating preclinical data to human clinical trials is a significant hurdle in drug development. nih.govnih.gov Many compounds that show promise in the lab fail to demonstrate efficacy or exhibit unforeseen toxicity in humans. nih.gov

For this compound derivatives, particularly those with demonstrated anticancer potential, the path to therapeutic development will involve extensive investigation. researchgate.net This includes identifying specific cancer types that are most likely to respond to treatment with these compounds and discovering biomarkers that can help in patient selection. The development of effective drug delivery systems may also be necessary to enhance the therapeutic index of these compounds. While the journey from a promising chemical compound to a clinically approved drug is long and challenging, the unique chemical properties and biological potential of the this compound scaffold make it a compelling area for continued translational research. frontiersin.orgfuturebridge.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Oxazol-2-yl)phenol derivatives, and how are yields optimized?

- Methodological Answer : Derivatives are typically synthesized via coupling reactions between substituted oxazoles and phenolic precursors. For example, and describe diazenyl coupling reactions using aryl diazonium salts under acidic conditions, yielding compounds with melting points ranging from 206°C to 285°C. Purification involves silica gel column chromatography with gradients like dichloromethane/methanol (50:1) or hexane/ethyl acetate (1:1) . To optimize yields, control reaction temperature (e.g., 19°C for 2–15 hours) and stoichiometric ratios of reactants. Post-synthetic characterization via NMR and elemental analysis ensures purity .

Q. How is structural characterization of this compound derivatives performed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks based on coupling constants (e.g., aromatic protons at δ 7.02–8.93 ppm with J = 2.3–8.8 Hz) and carbon environments (e.g., oxazole carbons at δ 146–173 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., phenolic -OH stretch at ~3400 cm⁻¹ and C=N/C-O stretches at 1411–1690 cm⁻¹) .

- Elemental Analysis : Validate empirical formulas (e.g., C₁₉H₉Cl₄N₃O₂ shows C: 50.36%, H: 2.00%, N: 9.27% with <0.1% deviation) .

Q. What are the stability considerations for this compound derivatives under varying storage conditions?

- Methodological Answer : Derivatives are sensitive to light and moisture due to phenolic -OH and conjugated oxazole systems. Store in amber vials at -20°C under inert gas (N₂/Ar). highlights hazards like skin/eye irritation (H315/H319), necessitating glovebox use. Stability tests via HPLC or TLC (monitoring degradation peaks) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR or elemental analysis data for structurally similar derivatives?

- Methodological Answer : Cross-validate spectral data with computational tools (e.g., DFT for NMR chemical shift prediction) and 2D NMR (HSQC, HMBC) to confirm connectivity. For example, reports a 0.07% discrepancy in carbon analysis (calc. 66.76% vs. found 66.69%), which may arise from hygroscopicity or incomplete combustion. Replicate analyses under controlled humidity and use high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Q. What mechanistic insights support the role of this compound derivatives as tyrosinase inhibitors?

- Methodological Answer : demonstrates inhibition via competitive binding to the enzyme’s active site. Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine Kᵢ values. Structural modifications, such as introducing electron-withdrawing groups (e.g., -Cl at position 5 of benzoxazole), enhance binding affinity by 30–50% . Pair with molecular docking (e.g., AutoDock Vina) to validate interactions with copper ions in the tyrosinase pocket .

Q. How can fluorescence properties of this compound derivatives be exploited in bioimaging?

- Methodological Answer : Derivatives like 1,2-Bis(4-(benzo[d]oxazol-2-yl)phenyl)ethene (CAS: 1533-45-5) exhibit strong Stokes shifts (~100 nm) and quantum yields >0.8, making them suitable for confocal microscopy. Optimize emission by tuning substituents (e.g., -OCH₃ at para positions increases π-conjugation). Validate photostability under UV exposure (e.g., 365 nm for 24 hours) .

Q. What strategies improve synthetic yields of this compound derivatives in multi-step reactions?